molecular formula C20H23F3N4OS B2550571 (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034412-84-3

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

カタログ番号: B2550571
CAS番号: 2034412-84-3
分子量: 424.49
InChIキー: NUXJKTHHJBCYIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a synthetically designed small molecule of high interest for early-stage pharmacological and biochemical research. Its complex structure, featuring a piperazine linker connected to a substituted pyrimidine and a thiophene-cyclopentyl group, suggests potential as a key scaffold for developing therapeutics. The 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety is a common pharmacophore found in compounds that modulate various enzymatic activities, particularly kinase inhibitors . The thiophene heterocycle can enhance membrane permeability and contribute to protein binding interactions. Researchers can utilize this compound as a building block in medicinal chemistry for structure-activity relationship (SAR) studies or as a potential inhibitor in high-throughput screening campaigns against specific disease targets . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Certificate of Analysis for detailed information on purity, stability, and storage conditions.

特性

IUPAC Name

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4OS/c1-14-24-15(20(21,22)23)13-17(25-14)26-8-10-27(11-9-26)18(28)19(6-2-3-7-19)16-5-4-12-29-16/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXJKTHHJBCYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological activities of this compound, particularly focusing on its anticancer, antifungal, and insecticidal properties.

The molecular formula of the compound is C18H22F3N7OC_{18}H_{22}F_3N_7O with a molecular weight of 409.4 g/mol. The IUPAC name reflects its complex structure, indicating the presence of a piperazine ring and a trifluoromethyl pyrimidine moiety.

PropertyValue
Molecular FormulaC18H22F3N7OC_{18}H_{22}F_3N_7O
Molecular Weight409.4 g/mol
IUPAC Name4-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine
InChI KeyFOKPTBXBENDTJE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the piperazine derivative : Reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with piperazine.
  • Coupling with cyclopentyl thiophene : Utilizing coupling agents to form the final methanone product.

Anticancer Activity

Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidines exhibit significant anticancer properties. For example, compounds similar to our target have shown activity against various cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). In vitro tests indicated that some derivatives achieved IC50 values comparable to established chemotherapeutics like doxorubicin at concentrations around 5 µg/mL .

Antifungal Activity

The antifungal potential of trifluoromethyl pyrimidine derivatives has also been explored. In bioassays, certain compounds demonstrated effective inhibition against common fungal strains at concentrations of 500 µg/mL, suggesting a promising avenue for agricultural applications as fungicides .

Insecticidal Activity

Insecticidal assays have shown that this class of compounds can effectively target pests such as Spodoptera frugiperda (fall armyworm) and Mythimna separata (Asian armyworm). The corrected mortality rates were significantly higher than those observed in control groups treated with standard insecticides .

Case Studies

  • Anticancer Study : A series of trifluoromethyl pyrimidine derivatives were synthesized and tested for their anticancer activity. The results indicated that compounds bearing the piperazine moiety exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts .
  • Antifungal and Insecticidal Evaluation : Another study evaluated the antifungal and insecticidal activities of various derivatives, showing promising results that could lead to the development of new agrochemicals .

The mechanism by which these compounds exert their biological effects is believed to involve:

  • Enzyme inhibition : Binding to specific enzymes involved in cell proliferation or fungal growth.
  • Receptor modulation : Interacting with cellular receptors that regulate apoptosis in cancer cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound A : {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone
  • Key Differences: The pyrimidine ring is substituted with a 4-chloro-2-(trifluoromethyl)phenyl group instead of a cyclopentyl-thiophene moiety.
  • Synthesis : Similar coupling reaction using triethylamine and ethylene dichloride, but with sulfonyl chloride intermediates .
Compound B : {4-[2-Methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}[2-(trifluoromethyl)phenyl]methanone
  • Key Differences :
    • The pyrimidine ring features a pyrazole substituent instead of trifluoromethyl, which may alter hydrogen-bonding interactions with biological targets.
    • The aryl group is a 2-(trifluoromethyl)phenyl, differing from the thiophene-cyclopentyl group.
  • Implications : Pyrazole groups can enhance binding to kinases or receptors requiring heterocyclic interactions .

Variations in the Aryl/Thiophene Moieties

Compound C : 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1)
  • Key Differences: A butanone linker replaces the methanone group, increasing flexibility. The thiophene is directly attached to the cyclopentane, whereas RTC1 links thiophene to a butanone chain.
  • Synthesis : Utilizes arylpiperazine coupling with thiophene derivatives, highlighting the modularity of such synthetic routes .

Functional Group Impact on Bioactivity

  • Thiophene vs. Phenyl : Thiophene-containing compounds (e.g., the target compound and RTC1) may exhibit improved π-π stacking with aromatic residues in enzymes or receptors compared to purely phenyl-substituted analogs .

Comparative Data Table

Compound Pyrimidine Substituents Piperazine Substituents Aryl/Thiophene Group Key Properties
Target Compound 2-Methyl, 6-(trifluoromethyl) None (direct methanone linkage) 1-(Thiophen-2-yl)cyclopentyl High lipophilicity, potential CNS activity
Compound A 2-Methyl, 6-(trifluoromethyl) Sulfonyl groups 4-Chloro-2-(trifluoromethyl)phenyl Enhanced solubility, reduced permeability
Compound B 2-Methyl, 6-(pyrazol-1-yl) None 2-(Trifluoromethyl)phenyl Improved hydrogen-bonding capacity
Compound C (RTC1) N/A (butanone linker) 4-(4-(Trifluoromethyl)phenyl) Thiophen-2-yl Flexible linker, possible enhanced binding

Research Findings and Implications

  • Structural Insights : The target compound’s thiophene-cyclopentyl group may confer unique selectivity in drug-receptor interactions compared to phenyl or pyrazole analogs.
  • Synthetic Flexibility : Modular design allows rapid exploration of substituent effects on bioactivity, as seen in Compounds A–C .
  • Unresolved Questions: Limited data on the target compound’s specific biological targets (e.g., kinase inhibition, ferroptosis induction) necessitate further studies .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Key Steps : The synthesis typically involves coupling the pyrimidine-piperazine moiety to the thiophene-cyclopentylmethanone group via nucleophilic substitution or amide bond formation.
  • Optimization :
    • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
    • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct minimization .
    • Catalysts : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) .
  • Yield Improvement : Monitor reaction progress via TLC/HPLC and employ column chromatography for purification .

Q. How should researchers characterize the compound’s structure and confirm purity?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine ring connectivity, pyrimidine substituents (e.g., CF₃ at C6), and thiophene cyclopentyl integration .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out adducts .
  • Purity Assessment :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm); aim for ≥95% purity .
    • Elemental Analysis : Match calculated vs. observed C/H/N percentages to detect impurities .

Q. What strategies are recommended for assessing solubility and stability in biological assays?

Methodological Answer:

  • Solubility Screening :
    • Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) with sonication or co-solvents (e.g., cyclodextrins) .
  • Stability Profiling :
    • LC-MS Stability Assays : Incubate in simulated gastric fluid (pH 2) and plasma at 37°C; track degradation products .
    • Light/Temperature Sensitivity : Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl group in bioactivity?

Methodological Answer:

  • Analog Synthesis : Replace CF₃ with Cl, CH₃, or H to assess electronic and steric effects .
  • Biological Testing :
    • Enzyme Inhibition Assays : Compare IC₅₀ values against kinases or GPCRs (e.g., via fluorescence polarization) .
    • Cellular Uptake : Use radiolabeled analogs (³H/¹⁴C) to quantify membrane permeability .
  • Computational Analysis : Perform DFT calculations to map electrostatic potential differences .

Q. What experimental approaches are suitable for identifying the compound’s mechanism of action?

Methodological Answer:

  • Target Deconvolution :
    • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
    • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify resistance-conferring genes .
  • Pathway Analysis :
    • Phosphoproteomics : Quantify phosphorylation changes via LC-MS/MS after treatment .

Q. How can molecular docking studies be validated experimentally for this compound?

Methodological Answer:

  • Docking Protocols :
    • Use AutoDock Vina with crystal structures of suspected targets (e.g., PI3Kγ or 5-HT receptors) .
    • Validate poses via mutagenesis (e.g., alanine scanning of predicted binding residues) .
  • Biophysical Validation :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) .
    • X-ray Crystallography : Co-crystallize the compound with its target (if feasible) .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?

Methodological Answer:

  • Troubleshooting Steps :
    • Metabolic Stability : Check for rapid hepatic clearance using microsomal assays (e.g., human liver microsomes) .
    • Protein Binding : Measure free fraction via equilibrium dialysis; high plasma protein binding may reduce bioavailability .
  • Pharmacokinetic (PK) Studies :
    • Conduct IV/PO dosing in rodents to calculate AUC, Cmax, and half-life .

Q. What methodologies are recommended for studying degradation pathways under accelerated storage conditions?

Methodological Answer:

  • Forced Degradation :
    • Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours .
    • Oxidative Stress : Treat with 3% H2O2 and monitor via LC-MS .
  • Degradant Identification :
    • LC-HRMS/MS : Fragment ions to propose structures of major degradants .
    • Isolation : Scale up degradation and purify via preparative HPLC for NMR characterization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。